3-Aminomethyl-5-methylpyridazin

Übersicht

Beschreibung

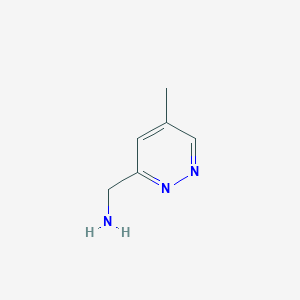

3-Aminomethyl-5-methylpyridazine is a heterocyclic compound that belongs to the pyridazine family Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms

Wissenschaftliche Forschungsanwendungen

3-Aminomethyl-5-methylpyridazine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of agrochemicals and materials with specific properties.

Wirkmechanismus

Target of Action

3-Aminomethyl-5-methylpyridazine is a derivative of pyridazinone, a class of compounds known for their broad spectrum of pharmacological activities Pyridazinone derivatives have been found to interact with a variety of biological targets, leading to diverse physiological effects .

Mode of Action

It’s known that certain pyridazinone derivatives inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that 3-Aminomethyl-5-methylpyridazine might interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Given the broad range of pharmacological activities associated with pyridazinone derivatives, it’s likely that multiple pathways are affected .

Result of Action

Pyridazinone derivatives have been associated with a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .

Biochemische Analyse

Biochemical Properties

3-Aminomethyl-5-methylpyridazine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with phosphodiesterases, which are enzymes that regulate the levels of cyclic nucleotides in cells. The interaction of 3-Aminomethyl-5-methylpyridazine with these enzymes can lead to the inhibition of phosphodiesterase activity, thereby affecting the levels of cyclic adenosine monophosphate and cyclic guanosine monophosphate within the cell . Additionally, 3-Aminomethyl-5-methylpyridazine has been shown to interact with various proteins involved in signal transduction pathways, potentially modulating their activity and influencing downstream cellular responses .

Cellular Effects

The effects of 3-Aminomethyl-5-methylpyridazine on cellular processes are diverse and depend on the cell type and context. In certain cell types, this compound has been found to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism . For instance, 3-Aminomethyl-5-methylpyridazine can modulate the activity of transcription factors, thereby affecting the expression of genes involved in cell growth, differentiation, and apoptosis . Furthermore, this compound has been observed to impact cellular metabolism by influencing the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, 3-Aminomethyl-5-methylpyridazine exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of this compound to specific enzymes and proteins, leading to their inhibition or activation . For example, the binding of 3-Aminomethyl-5-methylpyridazine to phosphodiesterases results in the inhibition of these enzymes, thereby increasing the levels of cyclic adenosine monophosphate and cyclic guanosine monophosphate in the cell . Additionally, 3-Aminomethyl-5-methylpyridazine can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of 3-Aminomethyl-5-methylpyridazine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to 3-Aminomethyl-5-methylpyridazine can lead to cumulative effects on cellular function, including alterations in cell signaling pathways and gene expression . These long-term effects are particularly evident in in vitro studies, where continuous exposure to the compound can result in significant changes in cellular behavior .

Dosage Effects in Animal Models

In animal models, the effects of 3-Aminomethyl-5-methylpyridazine vary with different dosages. At lower doses, this compound has been found to exert beneficial effects, such as enhancing cell signaling and promoting cell survival . At higher doses, 3-Aminomethyl-5-methylpyridazine can exhibit toxic effects, including cellular apoptosis and tissue damage . These adverse effects are dose-dependent and highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

3-Aminomethyl-5-methylpyridazine is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound has been shown to influence the activity of enzymes involved in nucleotide metabolism, leading to changes in the levels of cyclic adenosine monophosphate and cyclic guanosine monophosphate . Additionally, 3-Aminomethyl-5-methylpyridazine can affect metabolic flux by modulating the activity of key metabolic enzymes, resulting in alterations in the levels of various metabolites .

Transport and Distribution

The transport and distribution of 3-Aminomethyl-5-methylpyridazine within cells and tissues are mediated by specific transporters and binding proteins. This compound has been observed to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, 3-Aminomethyl-5-methylpyridazine can bind to various intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of 3-Aminomethyl-5-methylpyridazine is critical for its activity and function. This compound has been found to localize to specific cellular compartments, such as the cytoplasm and nucleus . The localization of 3-Aminomethyl-5-methylpyridazine is influenced by targeting signals and post-translational modifications, which direct it to specific organelles and compartments within the cell . The subcellular localization of 3-Aminomethyl-5-methylpyridazine is essential for its interactions with target enzymes and proteins, thereby modulating its biochemical and cellular effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminomethyl-5-methylpyridazine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dimethylpyridazine.

Reaction Conditions: The reaction is usually carried out under reflux conditions with a suitable solvent like ethanol or methanol. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This involves:

Continuous Flow Reactors: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Catalysts: Employing catalysts to enhance reaction rates and selectivity.

Purification: Implementing advanced purification techniques such as chromatography and crystallization to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Aminomethyl-5-methylpyridazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyridazine derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of pyridazine N-oxides.

Reduction: Formation of reduced pyridazine derivatives.

Substitution: Formation of substituted pyridazine derivatives with various functional groups.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Aminomethylpyridazine: Lacks the methyl group at the 5-position.

5-Methylpyridazine: Lacks the aminomethyl group.

3,5-Dimethylpyridazine: Lacks the aminomethyl group.

Uniqueness

3-Aminomethyl-5-methylpyridazine is unique due to the presence of both the aminomethyl and methyl groups, which confer distinct chemical and biological properties

Biologische Aktivität

3-Aminomethyl-5-methylpyridazine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the compound's mechanisms, applications, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

3-Aminomethyl-5-methylpyridazine features a pyridazine ring with an aminomethyl group and a methyl substituent. Its chemical formula is , indicating the presence of two nitrogen atoms within the pyridazine framework. The unique combination of functional groups in this compound contributes to its distinct chemical reactivity and biological activity.

The biological activity of 3-Aminomethyl-5-methylpyridazine can be attributed to several mechanisms:

- Enzyme Inhibition : The aminomethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This property is particularly relevant in the context of acetylcholinesterase inhibition, which is crucial for Alzheimer’s disease treatment.

- Ligand Binding : The compound acts as a ligand in protein binding studies, enhancing its potential therapeutic applications by interacting with specific molecular targets .

Antimicrobial Activity

Research has demonstrated that derivatives of 3-Aminomethyl-5-methylpyridazine exhibit promising antimicrobial properties. Studies have tested these derivatives against various bacterial strains, revealing significant inhibitory effects:

| Derivative | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Derivative A | Staphylococcus aureus | 64 µg/mL |

| Derivative B | Escherichia coli | 32 µg/mL |

| Derivative C | Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that structural modifications can enhance the antimicrobial efficacy of the parent compound.

Anticancer Properties

The anticancer potential of 3-Aminomethyl-5-methylpyridazine has also been investigated. Case studies involving various cancer cell lines indicate that certain derivatives can induce apoptosis and inhibit cell proliferation:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| Patu8988 (pancreatic) | 15 | Apoptosis induction |

| ECA109 (esophageal) | 20 | Cell cycle arrest |

| SGC7901 (gastric) | 10 | Inhibition of proliferation |

These results highlight the compound's potential as a lead structure in cancer drug development.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological activity of 3-Aminomethyl-5-methylpyridazine derivatives. Key findings include:

- Hydrogen Bonding : Increased hydrogen bonding interactions correlate with enhanced antibacterial activity .

- Substituent Effects : Variations in substituents at specific positions on the pyridazine ring significantly influence both antimicrobial and anticancer activities .

Recent Developments

Recent advancements in drug development have seen the incorporation of pyridazine-containing compounds into therapeutic agents. Notable examples include:

- Relugolix : A gonadotropin-releasing hormone antagonist approved for advanced prostate cancer.

- Deucravacitinib : An allosteric TYK2 inhibitor used in psoriasis treatment.

These drugs exemplify the therapeutic potential of compounds structurally related to 3-Aminomethyl-5-methylpyridazine, underscoring its relevance in modern pharmacology .

Eigenschaften

IUPAC Name |

(5-methylpyridazin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-5-2-6(3-7)9-8-4-5/h2,4H,3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNFXRLQXISLJFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101297027 | |

| Record name | 3-Pyridazinemethanamine, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101297027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1403767-09-8 | |

| Record name | 3-Pyridazinemethanamine, 5-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1403767-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridazinemethanamine, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101297027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.